(5E)-1-(2-FLUOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5E)-1-(2-FLUOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups, a pyrrole ring, and a thioxodihydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole intermediate, which is then subjected to various chemical transformations to introduce the fluorophenyl groups and the thioxodihydropyrimidinedione core. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2-FLUOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The fluorophenyl groups can undergo substitution reactions, where other functional groups replace the fluorine atoms, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.
Scientific Research Applications
(5E)-1-(2-FLUOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent or a tool for probing biological pathways.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or coatings, with specialized functions.
Mechanism of Action
The mechanism by which (5E)-1-(2-FLUOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole: A simpler analog that lacks the thioxodihydropyrimidinedione core.
2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A compound that lacks the fluorophenyl and pyrrole groups.
Uniqueness
(5E)-1-(2-FLUOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of fluorophenyl groups, a pyrrole ring, and a thioxodihydropyrimidinedione core
Properties
Molecular Formula |
C23H17F2N3O2S |
---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
(5E)-1-(2-fluorophenyl)-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H17F2N3O2S/c1-13-11-15(14(2)27(13)19-9-5-3-7-17(19)24)12-16-21(29)26-23(31)28(22(16)30)20-10-6-4-8-18(20)25/h3-12H,1-2H3,(H,26,29,31)/b16-12+ |
InChI Key |
AWBAHRDHMLSJKP-FOWTUZBSSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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